molecular formula C17H10O4S2 B5537870 7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one

7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one

Cat. No. B5537870
M. Wt: 342.4 g/mol
InChI Key: INHCMAQHPBSTRP-QPEQYQDCSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one" often involves multistep chemical reactions, including cyclization, condensation, and sometimes, specific reactions like Wittig reactions to introduce various functional groups or to modify the molecular skeleton. The synthesis routes are designed to introduce specific substituents into the molecule, affecting its chemical and physical properties (Djahaniani et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. These studies reveal the detailed arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry, which are crucial for understanding the compound's reactivity and interaction with other molecules (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore the reactivity of functional groups, such as methoxy or thioether groups, under various conditions. These studies provide insights into how the compound might participate in further chemical transformations, potentially leading to the development of new materials or pharmaceuticals (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on these properties help in understanding the compound's behavior in different environments, which is essential for its application in various fields (Nematollahi & Golabi, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of these compounds. Research often focuses on understanding these properties through theoretical and experimental studies, including computational chemistry and reaction mechanism studies (Halim & Ibrahim, 2022).

Scientific Research Applications

Structural and Theoretical Studies

The molecular structure of a closely related compound, "7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine," was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. This study provided insights into the compound's crystal structure and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The vibrational frequencies, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals were analyzed, highlighting the significance of such compounds in understanding molecular interactions and properties (Gumus et al., 2018).

Materials Science Applications

In the realm of materials science, specifically in the development of organic sensitizers for solar cells, a study described the functionalized unsymmetrical benzothiazole squaraine organic sensitizers. These compounds, including derivatives similar in structure to "7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one," demonstrated intense and wider absorption bands in the red/NIR wavelength region. DFT/TDDFT calculations were performed to gain insight into their electronic and optical properties, showcasing their utility in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).

Medicinal Chemistry Applications

A study on benzothiophene-substituted oxime ether strobilurins revealed the synthesis and evaluation of novel compounds for fungicidal activities. These compounds, incorporating a benzothiophene group similar to the one in the queried compound, exhibited significant bioactivity against various fungi, highlighting the potential of such structures in developing new agrochemicals (Tu et al., 2014).

properties

IUPAC Name

7-methoxy-5-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4S2/c1-20-11-6-9(8-14-16(11)21-17(19)23-14)7-13-15(18)10-4-2-3-5-12(10)22-13/h2-8H,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHCMAQHPBSTRP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)C=C3C(=O)C4=CC=CC=C4S3)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1)/C=C\3/C(=O)C4=CC=CC=C4S3)SC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one

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